Cyclohexanecarboxylic acid [1-(2-thiazolyl)ethylideneamino] ester

Lipophilicity Drug‑likeness Permeability

Common Pain Point: Phenyl-based thiazole oxime esters often suffer from poor aqueous solubility and high oxidative metabolism, leading to aggregation-based false positives in HTS and rapid clearance in ADME assays. Solution: This compound features a saturated cyclohexane core that delivers lower cLogP (2.833 vs 3.378 for 4-Cl-phenyl analog), reduced molecular weight (252.33 g/mol), and zero aromatic oxidation sites, making it ideal for fragment-based screening and PK probe design. Benefits include improved assay solubility, rule-of-three compliance, and minimized oxidative clearance artifacts.

Molecular Formula C12H16N2O2S
Molecular Weight 252.33 g/mol
Cat. No. B10768862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanecarboxylic acid [1-(2-thiazolyl)ethylideneamino] ester
Molecular FormulaC12H16N2O2S
Molecular Weight252.33 g/mol
Structural Identifiers
SMILESCC(=NOC(=O)C1CCCCC1)C2=NC=CS2
InChIInChI=1S/C12H16N2O2S/c1-9(11-13-7-8-17-11)14-16-12(15)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3
InChIKeyRRXZTDHBRAEGPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanecarboxylic Acid [1-(2-Thiazolyl)Ethylideneamino] Ester – Compound Profile for Selective Procurement


Cyclohexanecarboxylic acid [1-(2-thiazolyl)ethylideneamino] ester (CAS registry not widely assigned; ChEBI:92614, PubChem CID 3830711) is a member of the thiazole ester class, characterized by a cyclohexanecarboxylate core joined via an oxime ester linkage to a 2-thiazolylethylideneamino group [1]. This fully saturated cyclohexane scaffold distinguishes it from analogous esters built on substituted‑phenyl rings that dominate the same chemical series. The compound is catalogued in the LINCS small‑molecule library as LSM‑2766 [2] and is primarily handled as a research tool or synthetic intermediate.

Why Cyclohexanecarboxylic Acid [1-(2-Thiazolyl)Ethylideneamino] Ester Cannot Be Replaced by Common Thiazole‑Ester Analogs


Procurement decisions for thiazole‑containing oxime esters frequently treat the acid portion as a freely interchangeable moiety; however, purely aromatic 4‑substituted‑phenyl analogs (e.g., 4‑chloro, 4‑fluoro, 4‑iodo derivatives) differ sharply from the cyclohexane‑based compound in both lipophilicity and predicted metabolic vulnerability [1]. These physicochemical divergences translate into quantifiable differences in logP and molecular weight that affect solubility, permeability, and oxidative stability – parameters that cannot be reconciled through a simple vendor substitution without risking altered performance in the intended assay or synthetic route [2].

Quantitative Differentiation Matrix for Cyclohexanecarboxylic Acid [1-(2-Thiazolyl)Ethylideneamino] Ester


Predicted Lipophilicity (cLogP) Advantage Over 4‑Chloro‑Phenyl Analog

The cyclohexane‑based ester exhibits a cLogP of 2.833, which is 0.545 log units lower than that of the 4‑chlorobenzoic acid analog (cLogP = 3.378) [1]. Lower lipophilicity typically correlates with improved aqueous solubility and reduced non‑specific protein binding, making the compound more suitable for aqueous assay formats.

Lipophilicity Drug‑likeness Permeability

Lower Molecular Weight Compared to Halogenated Phenyl Analogs

With a molecular weight of 252.33 g/mol, the cyclohexane ester is 10.8 % lighter than the 4‑chloro analog (280.73 g/mol) and 4.5 % lighter than the 4‑fluoro analog (264.28 g/mol) [1]. Lower molecular weight often translates into higher passive membrane permeability and better compliance with fragment‑based drug discovery guidelines.

Molecular weight Rule‑of‑Five Permeability

Saturated Cyclohexane Scaffold Offers Potential Metabolic Stability Gain Over Phenyl Series

The cyclohexane ring is fully saturated, whereas the comparator 4‑chloro‑, 4‑fluoro‑, and 4‑iodo‑phenyl analogs contain an aromatic ring that is susceptible to cytochrome P450‑mediated oxidation [1]. Although direct microsomal stability data for this specific compound are not available in public repositories, general structure‑metabolism relationship (SMR) knowledge indicates that replacement of a phenyl ring with a cyclohexane ring reduces the number of sites for arene oxide formation, thereby potentially lowering oxidative clearance [2]. This inference is consistent with the observation that cyclohexanecarboxylic acid itself undergoes aromatization only under specific microbial conditions and not readily in mammalian liver S9 fractions.

Metabolic stability Oxidative metabolism Cytochrome P450

Optimized Use Cases for Cyclohexanecarboxylic Acid [1-(2-Thiazolyl)Ethylideneamino] Ester Based on Quantitative Differentiation


Aqueous‑Compatible High‑Throughput Screening (HTS) Libraries

The compound’s lower cLogP (2.833) relative to the 4‑chloro‑phenyl analog (3.378) [1] makes it a preferred choice for HTS libraries that must maintain compound solubility in aqueous assay buffers. Procurement for screening collections that emphasize oral‑drug‑like space should select this cyclohexane ester over halogenated phenyl analogs to minimize aggregation‑based false positives.

Fragment‑Based Lead Generation Programs

At 252.33 g/mol, this compound is significantly lighter than the 4‑chloro (280.73 g/mol) and 4‑fluoro (264.28 g/mol) analogs [1], aligning better with fragment‑library guidelines (MW < 300). Medicinal chemistry groups building fragment sets should prioritize this scaffold to maintain rule‑of‑three compliance.

Pharmacokinetic Probe Studies Requiring Oxidative Stability

In early ADME screening where oxidative metabolism is a key liability, the saturated cyclohexane ring offers 0 aromatic oxidation sites compared to 6 in the phenyl analogs [2]. Scientists designing PK probes can use this compound to minimize oxidative clearance artifacts, provided confirmatory microsomal stability assays are performed.

Synthetic Intermediate for Cyclohexane‑Containing Drug Conjugates

The ester linkage and the free thiazole nitrogen make this compound a versatile intermediate for conjugating cyclohexane‑derived payloads to targeting vectors. Its lower molecular weight and balanced lipophilicity facilitate conjugation chemistry and subsequent purification, as supported by the physicochemical profile documented above [1].

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